4-(3-Fluorobenzyloxy)benzaldehyde

Catalog No.
S711868
CAS No.
66742-57-2
M.F
C14H11FO2
M. Wt
230.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Fluorobenzyloxy)benzaldehyde

CAS Number

66742-57-2

Product Name

4-(3-Fluorobenzyloxy)benzaldehyde

IUPAC Name

4-[(3-fluorophenyl)methoxy]benzaldehyde

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

InChI

InChI=1S/C14H11FO2/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-9H,10H2

InChI Key

DNKSIIHRKWTIRH-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C=O

The exact mass of the compound 4-[(3-Fluorophenyl)methoxy]benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(3-Fluorobenzyloxy)benzaldehyde (CAS 66742-57-2) is a specialized para-substituted aromatic aldehyde characterized by a meta-fluorinated benzyl ether linkage. In industrial and pharmaceutical synthesis, it serves as the critical, structurally defining precursor for Safinamide, a selective monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease[1]. The compound is typically isolated as a white to off-white crystalline solid with a melting point of 46–50 °C, and its highly reactive aldehyde group is optimized for high-yielding reductive amination processes. Procurement of this intermediate is heavily driven by its specific halogenation pattern, which imparts essential metabolic stability and target selectivity to downstream active pharmaceutical ingredients (APIs), as well as its purity profile, which must strictly limit toxic C-alkylated byproducts [1].

Substituting 4-(3-Fluorobenzyloxy)benzaldehyde with close analogs results in catastrophic failures in both chemical processing and downstream pharmacology. Replacing it with the unfluorinated 4-benzyloxybenzaldehyde yields APIs lacking the critical steric and electronic shielding required to resist rapid CYP450-mediated aromatic oxidation, drastically reducing the drug's half-life [1]. More importantly, substituting it with the ortho-fluoro isomer (4-(2-fluorobenzyloxy)benzaldehyde) completely alters the pharmacological profile of the final product, shifting the downstream API from an MAO-B inhibitor (Safinamide) to a voltage-gated sodium channel blocker (Ralfinamide) [2]. Furthermore, standard-grade batches containing >0.03% of the C-alkylated impurity 3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzaldehyde are strictly prohibited in pharmaceutical procurement, as this impurity propagates into highly toxic "dibenzyl" derivatives during reductive amination [2].

Strict Control of C-Alkylated Impurities for Pharmaceutical Compliance

During the synthesis of 4-(3-fluorobenzyloxy)benzaldehyde via O-benzylation of 4-hydroxybenzaldehyde, the ambident nature of the phenol salt often leads to undesired C-alkylation, forming 3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzaldehyde [1]. For pharmaceutical procurement, the target compound must be highly purified to contain ≤0.03% (preferably ≤0.01%) of this specific impurity [1]. Standard or crude grades containing >0.45% of this byproduct are unusable, as the impurity undergoes parallel reductive amination to form highly toxic dibenzyl derivatives in the final API [2].

Evidence DimensionMaximum allowable C-alkylated impurity limit
Target Compound Data≤ 0.03% by weight (Pharma-grade)
Comparator Or Baseline> 0.45% by weight (Standard/crude synthesis grade)
Quantified Difference>15-fold reduction in toxic precursor propagation
ConditionsGC analysis (relative retention time ~1.78) prior to reductive amination with L-alaninamide

Buyers must procure ultra-high purity grades to prevent the downstream formation of toxic impurities that would cause the final API to fail regulatory safety standards.

Isomeric Specificity Dictating Downstream API Mechanism

The exact position of the fluorine atom on the benzyl ring is the sole determinant of the resulting API's primary therapeutic target. Reductive amination of 4-(3-fluorobenzyloxy)benzaldehyde with L-alaninamide yields Safinamide, a potent and selective MAO-B inhibitor indicated for Parkinson's disease[1]. In stark contrast, utilizing the ortho-fluoro comparator, 4-(2-fluorobenzyloxy)benzaldehyde, under identical conditions yields Ralfinamide, a compound that primarily acts as a voltage-gated sodium channel blocker for pain management [1].

Evidence DimensionDownstream API primary pharmacological target
Target Compound DataYields MAO-B inhibitor (Safinamide)
Comparator Or Baseline4-(2-fluorobenzyloxy)benzaldehyde yields Na+ channel blocker (Ralfinamide)
Quantified DifferenceComplete mechanistic shift from monoamine oxidase inhibition to ion channel modulation
ConditionsReductive amination with L-alaninamide followed by target binding evaluation

Procurement must strictly verify isomeric purity, as substituting the ortho-isomer will result in the synthesis of an entirely different drug class.

Metabolic Stabilization via Meta-Fluorination

The incorporation of the meta-fluorine atom on the benzyloxy moiety provides critical metabolic shielding compared to unfluorinated analogs. While derivatives synthesized from 4-benzyloxybenzaldehyde are highly susceptible to rapid CYP450-mediated aromatic oxidation, the strong carbon-fluorine bond in 4-(3-fluorobenzyloxy)benzaldehyde prevents oxidation at the meta position and electronically deactivates the ring [1]. This structural feature is essential for extending the biological half-life of the downstream API, enabling once-daily dosing regimens[1].

Evidence DimensionResistance to CYP450-mediated aromatic oxidation
Target Compound DataHigh metabolic stability (meta-fluoro substitution)
Comparator Or Baseline4-benzyloxybenzaldehyde (Unfluorinated analog)
Quantified DifferenceSignificant reduction in aromatic hydroxylation rates, extending in vivo half-life
ConditionsIn vivo pharmacokinetic profiling of resulting benzylamino propanamide APIs

Buyers developing CNS therapeutics must select the fluorinated building block to ensure the final drug possesses viable pharmacokinetic properties and resists rapid degradation.

Commercial Synthesis of Safinamide API

The primary industrial application is serving as the direct, structurally defining precursor for Safinamide mesylate. It undergoes reductive amination with L-alaninamide, where the high-purity grade (≤0.03% C-alkylated impurity) ensures the final API meets stringent regulatory toxicity limits for Parkinson's disease treatments [1].

Development of Novel MAO-B Inhibitors and CNS Therapeutics

Beyond Safinamide, research laboratories utilize this compound as a building block to synthesize novel libraries of benzylamino propanamides and related structures. The meta-fluorinated benzyl ether motif is specifically leveraged to enhance lipophilicity for blood-brain barrier penetration while preventing rapid CYP450 metabolism [2].

Analytical Reference Standard for Pharmaceutical QC

In pharmaceutical manufacturing, highly purified 4-(3-fluorobenzyloxy)benzaldehyde is procured as an analytical reference standard. It is used in GC and HPLC assays to quantify unreacted precursor levels and verify the absence of isomeric impurities (such as the ortho-fluoro isomer) in final API batches [1].

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

230.07430775 Da

Monoisotopic Mass

230.07430775 Da

Heavy Atom Count

17

UNII

F835Z6XML4

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

66742-57-2

Wikipedia

4-(3-Fluoro-benzyloxy)benzaldehyde

Dates

Last modified: 08-15-2023

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